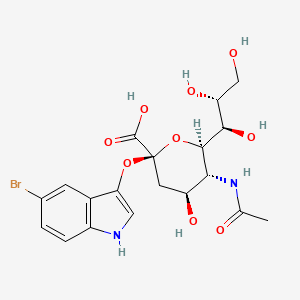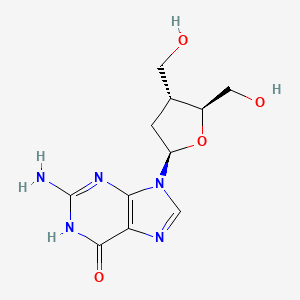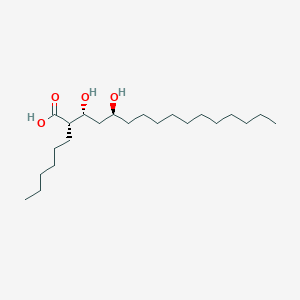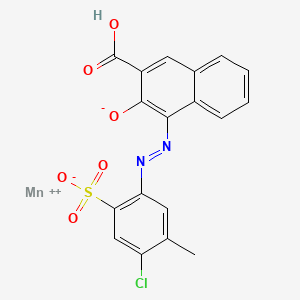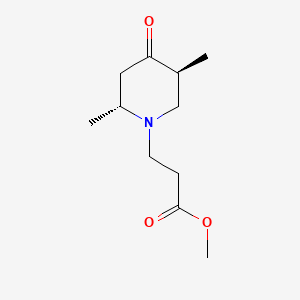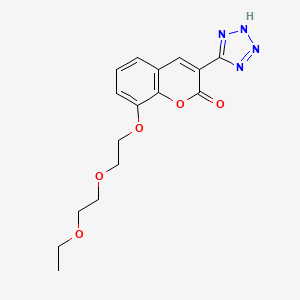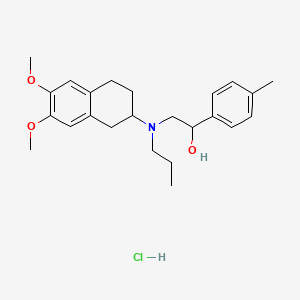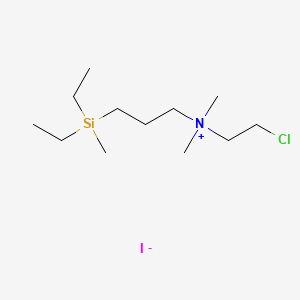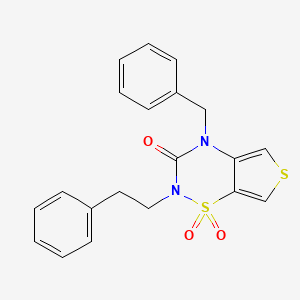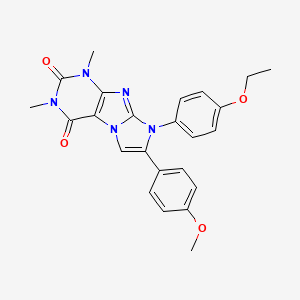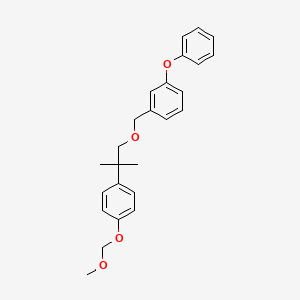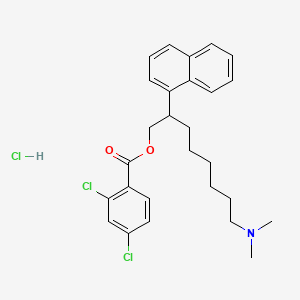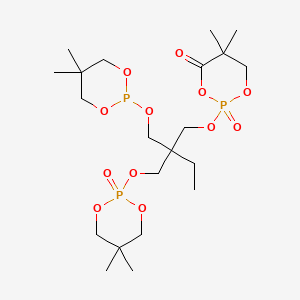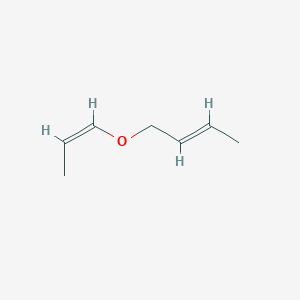
(2E)-Butenyl (1Z)-propenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-Butenyl (1Z)-propenyl ether is an organic compound with the molecular formula C7H12O. It is an ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structural configuration, where the butenyl group is in the (2E) configuration and the propenyl group is in the (1Z) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2E)-Butenyl (1Z)-propenyl ether can be achieved through several synthetic routes. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction . Another method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric trifluoroacetate, followed by treatment with sodium borohydride .
Industrial Production Methods
Industrial production of ethers, including this compound, often involves acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to form alkenes .
Chemical Reactions Analysis
Types of Reactions
(2E)-Butenyl (1Z)-propenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Acidic Cleavage: Ethers can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O2) and hydrogen peroxide (H2O2).
Acidic Cleavage: Strong acids such as HBr and HI are used under aqueous conditions to cleave ethers.
Major Products
Oxidation: The major products are peroxides.
Acidic Cleavage: The major products are alcohols and alkyl halides.
Scientific Research Applications
(2E)-Butenyl (1Z)-propenyl ether has various applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-Butenyl (1Z)-propenyl ether involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether can form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability . The specific pathways and molecular targets depend on the context of its application, such as its use in drug delivery or as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Methyl tert-butyl ether (MTBE): An ether used as a gasoline additive.
Ethylene glycol dimethyl ether (glyme): Used as a solvent in organic synthesis.
Uniqueness
(2E)-Butenyl (1Z)-propenyl ether is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
21737-14-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-1-[(Z)-prop-1-enoxy]but-2-ene |
InChI |
InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h3-6H,7H2,1-2H3/b5-3+,6-4- |
InChI Key |
QOCZFYYPDLVJLP-UZNMPDEFSA-N |
Isomeric SMILES |
C/C=C/CO/C=C\C |
Canonical SMILES |
CC=CCOC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


